AN15368

Description

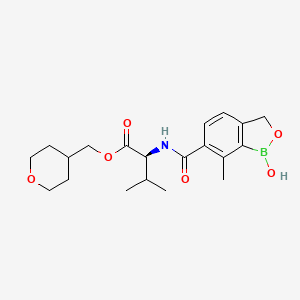

This compound is a boron-containing heterocyclic derivative characterized by a benzoxaborole core (a fused benzene and oxaborole ring system) substituted with a methyl group at position 7 and a hydroxy group at position 1. The benzoxaborole moiety is esterified via a 6-carbonyl linkage to a chiral amino acid derivative: (2S)-2-amino-3-methylbutanoate, which is further esterified with an oxan-4-ylmethyl group.

Key structural features:

- Benzoxaborole ring: Imparts unique reactivity due to boron’s electron-deficient nature, enabling interactions with biological targets (e.g., enzymes or microbial proteins) .

- Chiral (2S) configuration: Influences stereoselective binding and metabolic stability.

- Oxan-4-ylmethyl ester: Enhances lipophilicity and bioavailability compared to simpler esters (e.g., methyl or ethyl esters) .

Properties

Molecular Formula |

C20H28BNO6 |

|---|---|

Molecular Weight |

389.3 g/mol |

IUPAC Name |

oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate |

InChI |

InChI=1S/C20H28BNO6/c1-12(2)18(20(24)27-10-14-6-8-26-9-7-14)22-19(23)16-5-4-15-11-28-21(25)17(15)13(16)3/h4-5,12,14,18,25H,6-11H2,1-3H3,(H,22,23)/t18-/m0/s1 |

InChI Key |

MCKPYEQRZUCJKI-SFHVURJKSA-N |

Isomeric SMILES |

B1(C2=C(CO1)C=CC(=C2C)C(=O)N[C@@H](C(C)C)C(=O)OCC3CCOCC3)O |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2C)C(=O)NC(C(C)C)C(=O)OCC3CCOCC3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate likely involves multiple steps, including the formation of the benzoxaborole core and subsequent functionalization. Typical synthetic routes may include:

Formation of Benzoxaborole Core: This can be achieved through cyclization reactions involving boronic acids and ortho-substituted phenols.

Functionalization: Introduction of the oxan-4-ylmethyl and amino acid moieties through esterification and amidation reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents for each reaction step.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions at the benzoxaborole ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Structure

The compound features a complex structure that includes a benzoxaborole moiety, which is known for its ability to interact with biological targets due to its unique chemical properties. The presence of the oxan-4-ylmethyl group contributes to its solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is , indicating a substantial molecular weight that may influence its pharmacokinetics.

Antiparasitic Activity

Recent studies have highlighted the potential of oxaborole derivatives, including the compound , as effective antiparasitic agents. For instance, benzoxaboroles have been shown to inhibit key enzymes in parasites such as Cryptosporidium and Naegleria fowleri.

- Cryptosporidiosis Treatment : A study identified a related benzoxaborole compound that demonstrated significant potency against Cryptosporidium, achieving an EC50 of 0.19 μM in cell-based models. This suggests that oxaborole derivatives could be optimized for similar therapeutic uses against this parasite .

- Primary Amoebic Meningoencephalitis : The compound 4-aminomethylphenoxy-benzoxaborole AN3057 has shown nanomolar potency against Naegleria fowleri, significantly prolonging survival in infected mice . This indicates that oxaboroles may be crucial in developing treatments for severe CNS infections caused by this amoeba.

Anti-inflammatory Properties

Oxaborole compounds have also been investigated for their anti-inflammatory effects, particularly in dermatological applications:

- Psoriasis and Atopic Dermatitis : A phenoxy-benzoxaborole derivative (AN2728) is currently in clinical development for the topical treatment of psoriasis and atopic dermatitis. It has shown potent activity against phosphodiesterase 4 (PDE4), leading to reduced inflammation .

Case Studies

Mechanism of Action

The mechanism by which oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate exerts its effects would depend on its specific interactions with molecular targets. For example:

Enzyme Inhibition: The benzoxaborole moiety can interact with active sites of enzymes, inhibiting their activity.

Molecular Pathways: Involvement in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Methyl 2-Benzoylamino-3-oxobutanoate ()

- Structure: Features a benzoylamino group linked to a 3-oxobutanoate methyl ester.

- The 3-oxobutanoate group introduces a ketone, which may increase electrophilicity compared to the 3-methylbutanoate in the target compound. Synthesized via condensation with aromatic amines under acidic conditions, a method distinct from benzoxaborole synthesis .

Biological Relevance: The target compound’s benzoxaborole may confer broader antimicrobial activity compared to the purely organic framework of Methyl 2-benzoylamino-3-oxobutanoate .

(2R,3S)-3-Hydroxy-2-methylbutanoic Acid and Methyl Ester ()

- Structure : Chiral hydroxy acid/ester with (2R,3S) stereochemistry.

- Key Differences: Lacks the benzoxaborole system and amino acid linkage, limiting its mechanism of action. Synthesized via oxazolidinone intermediates, highlighting divergent stereochemical control methods compared to boron-based syntheses .

Research Insight: The oxan-4-ylmethyl ester in the target compound likely improves metabolic stability over the methyl ester in (2R,3S)-3-hydroxy-2-methylbutanoate, which may undergo faster hydrolysis in vivo .

(2S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic Acid ()

- Structure: Amino acid derivative with a hydroxyphenyl-oxobutanoic acid moiety.

- Key Differences: Contains two amino groups and a phenolic hydroxyl, increasing hydrophilicity versus the lipophilic benzoxaborole. The oxobutanoic acid group (vs. ester) may limit membrane permeability compared to the target compound’s esterified structure .

Functional Impact: The target compound’s boron atom and esterification likely enhance its ability to penetrate microbial cell walls, a critical advantage over purely polar analogs like this amino acid derivative .

Data Table: Comparative Analysis

Biological Activity

Oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate is a complex organic compound that belongs to the class of benzoxaboroles. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. The benzoxaborole scaffold is known for its unique properties, including the ability to form reversible covalent bonds, which can enhance its interaction with various biological targets.

Chemical Structure

The molecular structure of oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate can be represented as follows:

This structure includes a boron atom, which is central to its biological activity.

The mechanism of action for oxan-4-ylmethyl derivatives typically involves inhibition of specific enzymes or proteins. Benzoxaboroles have been shown to interact with leucyl-tRNA synthetase and phosphodiesterase 4 (PDE4), leading to various pharmacological effects. For instance, the compound has demonstrated significant inhibitory activity against PDE4, which is crucial for inflammatory processes and has implications in treating conditions like atopic dermatitis .

Antimicrobial Properties

Benzoxaboroles have been extensively studied for their antimicrobial properties. Research indicates that oxan derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For example, studies have shown that benzoxaborole compounds can inhibit the growth of Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant concerns in clinical settings due to their resistance to conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of oxan derivatives is particularly noteworthy. In vivo studies have demonstrated that these compounds can significantly reduce inflammation in models of atopic dermatitis. For instance, one study reported that a related benzoxaborole exhibited 136-fold greater enzymatic activity compared to the established PDE4 inhibitor Crisaborole, indicating a strong potential for therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Efficacy Against Atopic Dermatitis

A recent investigation evaluated the efficacy of a novel benzoxaborole derivative in a mouse model of atopic dermatitis. The results revealed that the compound significantly reduced ear swelling and histological markers of inflammation compared to controls. The study concluded that this compound could serve as a promising candidate for further development as an anti-inflammatory agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of various benzoxaborole derivatives against resistant bacterial strains. The findings indicated that certain modifications to the benzoxaborole structure enhanced its potency against Escherichia coli and Klebsiella pneumoniae. This suggests that structural optimization could yield more effective antimicrobial agents .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.